molecular formula C21H19N3O4S2 B2784135 4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide CAS No. 899735-03-6

4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide

Cat. No.: B2784135
CAS No.: 899735-03-6
M. Wt: 441.52
InChI Key: PZMJIZZAWSWWRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide features a benzamide core substituted with a sulfamoyl group (N-methyl-N-(furan-2-ylmethyl)sulfamoyl) at the 4-position and a 2-methylbenzo[d]thiazol-6-yl group at the amide nitrogen. The benzo[d]thiazole ring is a common pharmacophore in medicinal chemistry, often associated with kinase inhibition or anticancer activity .

This compound’s synthesis likely involves multi-step reactions, such as Friedel-Crafts sulfonylation, nucleophilic substitutions, and cyclization, as seen in analogous triazole and benzothiazole derivatives . Spectral characterization (e.g., IR, NMR) would confirm tautomeric stability and functional group integrity, similar to methods applied in related studies .

Properties

IUPAC Name

4-[furan-2-ylmethyl(methyl)sulfamoyl]-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4S2/c1-14-22-19-10-7-16(12-20(19)29-14)23-21(25)15-5-8-18(9-6-15)30(26,27)24(2)13-17-4-3-11-28-17/h3-12H,13H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZMJIZZAWSWWRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide (CAS Number: 899735-03-6) is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C21H19N3O4S2
  • Molecular Weight : 441.5 g/mol
  • Structure : The compound features a furan ring, a sulfonamide group, and a thiazole moiety, which are significant for its biological interactions.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific biological activities of 4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide are summarized below.

Antimicrobial Activity

Preliminary studies suggest that the compound may possess antimicrobial properties. In vitro assays have demonstrated efficacy against several bacterial strains, indicating potential as an antibacterial agent. Further investigations are necessary to quantify its Minimum Inhibitory Concentration (MIC) values and to evaluate its spectrum of activity.

Anti-inflammatory Effects

The compound's structural features suggest potential anti-inflammatory actions. Research into related sulfonamide derivatives has shown that they can inhibit pro-inflammatory cytokines and pathways such as NF-kB. The specific impact of this compound on inflammatory markers remains to be elucidated through targeted studies.

Anticancer Potential

Compounds containing thiazole and furan rings have shown promise in cancer research. For instance, similar derivatives have been reported to induce apoptosis in cancer cell lines through various mechanisms, including cell cycle arrest and modulation of apoptotic pathways. Investigations into the cytotoxicity of this specific compound against different cancer cell lines are warranted.

The biological activity of 4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide may involve:

  • Enzyme Inhibition : The sulfonamide group is known for its ability to inhibit certain enzymes crucial for bacterial growth.
  • Receptor Modulation : Potential interactions with inflammatory mediators or cancer-related receptors could contribute to its therapeutic effects.
  • Cellular Uptake : The presence of furan and thiazole rings may facilitate cellular uptake and bioactivity.

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of similar compounds. These studies indicate that modifications to the furan or thiazole moieties can significantly impact biological activity:

CompoundIC50 (μM)Activity Type
F8-B221.55SARS-CoV-2 Inhibitor
F8-S4310.76Enzymatic Inhibitor

The above table highlights the importance of structural components in determining biological efficacy.

Case Studies

  • SARS-CoV-2 Main Protease Inhibition : A related study demonstrated that compounds with similar structures effectively inhibited the main protease of SARS-CoV-2, suggesting a potential avenue for antiviral drug development.
  • Neuroinflammation Models : Animal models have shown that compounds with similar thiazole structures can reduce neuroinflammation markers, indicating potential applications in neurodegenerative diseases.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Sulfamoyl-Benzamide Derivatives

(a) 4-[Benzyl(methyl)sulfamoyl]-N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide ()
  • Key Differences :
    • The sulfamoyl group here is substituted with benzyl and methyl, whereas the target compound uses furan-2-ylmethyl and methyl.
    • The benzo[d]thiazole ring has a 6-methoxy and 3-methyl substituent, compared to the target’s 2-methyl group.
  • Implications: The benzyl group may enhance lipophilicity, while the furan substituent could improve solubility due to its oxygen heteroatom.
(b) 4-Methoxy-N-(2-methylbenzo[d]thiazol-6-yl)benzamide ()
  • Key Differences :
    • Replaces the sulfamoyl group with a methoxy substituent.
    • Lacks the sulfamoyl-linked furan-2-ylmethyl moiety.
  • Simpler structure may result in lower metabolic stability compared to the target compound .

Triazole-Based Benzamide Derivatives ()

Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9] and vorinostat analogs () share structural motifs with the target compound:

  • Triazole vs. Benzo[d]thiazole :
    • Triazole rings offer hydrogen-bonding sites, while benzo[d]thiazole provides planar aromaticity for stacking interactions.
  • Docking Scores: Triazole-based compounds like K1–K6 exhibit docking scores ranging from -6.77 to -8.54 kcal/mol against HDAC8, comparable to vorinostat (-9.1 kcal/mol) . The target compound’s benzo[d]thiazole and sulfamoyl groups may enhance binding to similar targets, though experimental validation is needed.

Acetamide and Oxazole Derivatives ()

Examples like 2-(4-fluorophenoxy)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide (850348-59-3) highlight the role of the amide backbone:

  • Acetamide vs.
  • Substituent Effects: The 4-fluorophenoxy group introduces steric bulk and electronegativity, contrasting with the sulfamoyl-furan group in the target compound .

Data Tables

Table 1: Structural and Functional Comparison of Key Compounds

Compound Name / ID Core Structure Key Substituents Notable Properties Reference
Target Compound Benzamide 4-(N-(Furan-2-ylmethyl)-N-methylsulfamoyl) Potential HDAC/kinase inhibition -
4-[Benzyl(methyl)sulfamoyl]-... () Benzamide Benzyl, 6-methoxy-3-methyl-benzothiazole High lipophilicity
4-Methoxy-N-(2-methylbenzo[d]thiazol-6-yl)benzamide Benzamide 4-methoxy Simplified analog, lower complexity
K1 () Triazole-benzamide Thiazol-2-ylimino HDAC8 docking: -8.54 kcal/mol
850348-59-3 () Acetamide 4-fluorophenoxy Flexible backbone

Table 2: Docking Scores of Triazole Derivatives ()

Compound Docking Score (HDAC8, kcal/mol)
K1 -8.54
K2 -8.47
K3 -8.46
Vorinostat -9.10

Research Implications and Gaps

  • Synthetic Feasibility : The target compound’s synthesis may face challenges in regioselective sulfamoylation and tautomeric stabilization, as observed in triazole derivatives .
  • SAR Insights :
    • Electron-withdrawing sulfamoyl groups may enhance binding to enzymatic active sites.
    • Furan-2-ylmethyl could improve solubility over bulkier benzyl groups .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide, and how can purity be optimized?

  • Methodology : Multi-step synthesis involving coupling of the benzamide core with sulfamoyl and thiazole moieties. Key steps include:

  • Sulfamoylation : Reacting furan-2-ylmethylamine with methylsulfamoyl chloride under inert conditions.
  • Benzamide coupling : Using HATU or EDC/NHS as coupling agents for amide bond formation between sulfamoyl and thiazole groups .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) to achieve >95% purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can structural characterization of this compound be performed to confirm its identity?

  • Analytical techniques :

  • NMR spectroscopy : ¹H and ¹³C NMR to identify protons and carbons in the benzamide, sulfamoyl, and thiazole groups. Key peaks: ~7.8 ppm (aromatic protons), 3.2 ppm (N-methyl group) .
  • IR spectroscopy : Stretching vibrations for C=O (amide I band, ~1650 cm⁻¹) and S=O (sulfonamide, ~1350 cm⁻¹) .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]⁺) and fragmentation patterns .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

  • Screening protocols :

  • Enzyme inhibition : Test against kinases (e.g., EGFR) using fluorescence-based assays (IC₅₀ determination) .
  • Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (MIC values) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with cisplatin as a positive control .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for derivatives of this compound?

  • Approach :

  • Substituent variation : Synthesize analogs with modified furan, sulfamoyl, or thiazole groups (e.g., halogenation, methylation).
  • Biological testing : Compare IC₅₀ values across analogs to identify critical functional groups.
  • Computational modeling : Molecular docking (AutoDock Vina) to predict binding affinities for target enzymes .
    • Example : Replacing the furan group with thiophene reduced EGFR inhibition by 40%, highlighting furan’s role in binding .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

  • Troubleshooting :

  • Assay standardization : Ensure consistent cell lines (ATCC-verified), incubation times, and solvent controls (DMSO ≤0.1%).
  • Metabolic stability : Test compound stability in liver microsomes to rule out false negatives due to rapid degradation .
  • Orthogonal validation : Confirm enzyme inhibition via SPR (surface plasmon resonance) if fluorescence assays show variability .

Q. How can the compound’s solubility and formulation challenges be addressed for in vivo studies?

  • Strategies :

  • Co-solvents : Use PEG-400 or cyclodextrins to enhance aqueous solubility .
  • Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to improve bioavailability .
  • Nanoparticle encapsulation : PLGA nanoparticles for sustained release in pharmacokinetic studies .

Q. What mechanistic studies are recommended to elucidate its mode of action?

  • Methods :

  • Proteomics : SILAC (stable isotope labeling) to identify differentially expressed proteins in treated vs. untreated cells .
  • Pathway analysis : Western blotting for apoptosis markers (e.g., caspase-3, Bcl-2) .
  • Crystallography : Co-crystallize the compound with target enzymes (e.g., EGFR) to resolve binding interactions .

Q. How can environmental impact assessments be integrated into preclinical research?

  • Protocols :

  • Ecotoxicology : Test acute toxicity on Daphnia magna (OECD 202) and algae (OECD 201) .
  • Degradation studies : Monitor photolysis (UV light) and hydrolysis (pH 7–9) to predict environmental persistence .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.